molecular formula C10H15NO B1306395 3-(4-Methylphenoxy)propylamine CAS No. 50911-62-1

3-(4-Methylphenoxy)propylamine

Cat. No.: B1306395
CAS No.: 50911-62-1
M. Wt: 165.23 g/mol
InChI Key: JHKXVSGKKYHYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenoxy)propylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Chromatography and Mass Spectral Analysis

  • Application in Forensic Science : 1-(3,4-Methylenedioxyphenyl)-1-propanamines, which are positional isomers of 3-(4-Methylphenoxy)propylamine, are analyzed using liquid chromatography and mass spectrometry. This method is crucial in forensic laboratories for distinguishing these compounds from the MDA series of drugs (Deruiter, Clark, & Noggle, 1990).

Crosslinking Chemistry in Catechol/Amine Systems

  • Chemical Reaction Analysis : Research on the reaction of 4-methyl catechol with propylamine, related to this compound, offers insights into the crosslinking chemistry used in natural organisms and synthetic systems. This study uses various spectroscopic methods to track the reaction and identify products (Yang et al., 2016).

Catalytic Alkylation in Chemical Synthesis

  • Catalytic Processes : Iron(III) amine-bis(phenolate) complexes, involving compounds like n-propylamino, are used as catalysts for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides. This has implications for the development of efficient synthetic methods (Qian, Dawe, & Kozak, 2011).

Antiarrhythmic Activity in Pharmacology

  • Medicinal Chemistry : Studies on 1-(aryloxy)-2-propanolamines and related propylamine derivatives have identified compounds with potent and specific class III antiarrhythmic activity. This research is significant for the development of new drugs for arrhythmias (Butera et al., 1991).

Hepatoprotector Properties

  • Biological Applications : Research on hydroxybenzyl- and 3-(4-hydroxyphenyl)propylamines, similar to this compound, shows their potential as hepatoprotective agents against toxic hepatitis (Дюбченко et al., 2006).

Monoamine Oxidase Inhibition

  • Neurochemical Studies : Fluorine and iodine analogues of clorgyline, including compounds with propylamine structures, show high inhibitory potency and selectivity toward monoamine oxidase A. This is relevant for studies in neurochemistry and the development of radioligands for brain imaging (Ohmomo et al., 1991).

Safety and Hazards

The safety data sheet for “3-(4-Methylphenoxy)propylamine” indicates that it is a dangerous substance. The pictograms GHS05 and GHS07 are associated with it, indicating that it can cause skin corrosion/irritation and serious eye damage .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Mode of Action

This could involve binding to the active site of the target enzyme, leading to changes in the enzyme’s activity .

Action Environment

The action, efficacy, and stability of 3-(4-Methylphenoxy)propylamine can be influenced by various environmental factors . These can include temperature, pH, presence of other molecules, and the specific cellular environment.

Properties

IUPAC Name

3-(4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKXVSGKKYHYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389982
Record name 3-(4-Methylphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50911-62-1
Record name 3-(4-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50911-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropoxy)-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.